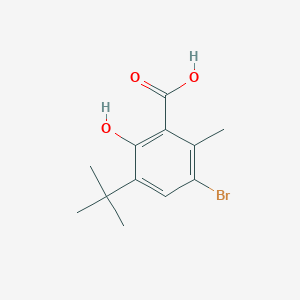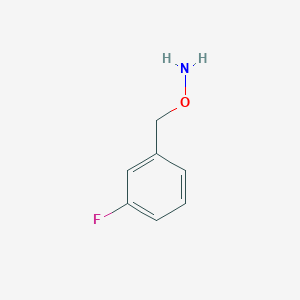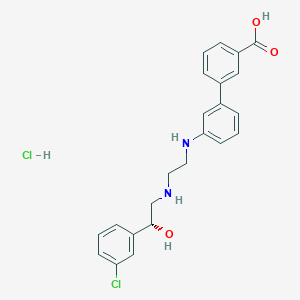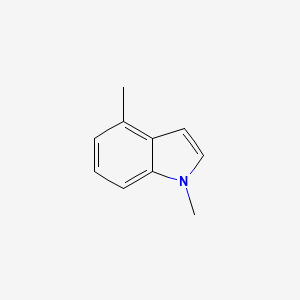
1,4-Dimethyl-1H-indole
Vue d'ensemble
Description
1,4-Dimethyl-1H-indole is an organic compound belonging to the indole family, characterized by a fused benzene and pyrrole ring structure Indoles are significant due to their presence in various natural products and pharmaceuticals this compound, specifically, is a derivative where two methyl groups are attached to the first and fourth positions of the indole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Dimethyl-1H-indole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of o-nitrostyrenes with aqueous titanium(III) chloride solution at ambient temperature can yield indoles via a formal reductive C(sp2)–H amination reaction . Another method involves the use of 2,4-dimethylphenylhydrazine and ethyl acetoacetate under acidic conditions to form the indole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production. Catalysts and solvents are often employed to enhance reaction efficiency and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dimethyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions are common, particularly at the nitrogen atom or the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups into the indole ring.
Applications De Recherche Scientifique
1,4-Dimethyl-1H-indole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research explores its use in drug development, particularly for targeting specific biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,4-Dimethyl-1H-indole involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to potential anticancer effects . The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methylindole: Similar in structure but with only one methyl group.
2,3-Dimethylindole: Methyl groups are attached at different positions.
Indole: The parent compound without any methyl substitutions.
Uniqueness
1,4-Dimethyl-1H-indole is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. This distinct structure can lead to different interactions with biological targets compared to other indole derivatives.
Propriétés
Numéro CAS |
27816-52-0 |
|---|---|
Formule moléculaire |
C10H11N |
Poids moléculaire |
145.20 g/mol |
Nom IUPAC |
1,4-dimethylindole |
InChI |
InChI=1S/C10H11N/c1-8-4-3-5-10-9(8)6-7-11(10)2/h3-7H,1-2H3 |
Clé InChI |
YQYZZTOIMUEGDJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CN(C2=CC=C1)C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![octahydro-1H-azeto[1,2-a]pyrrolo[3,4-d]pyrrole](/img/structure/B8790805.png)
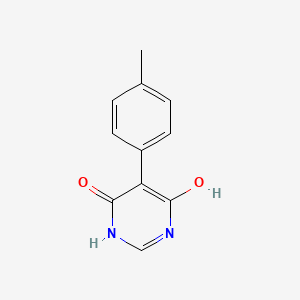
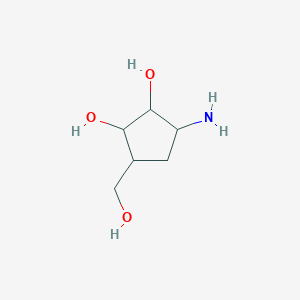
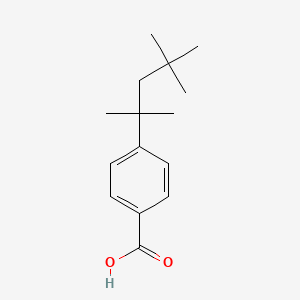
![1-[(2-hydroxyethyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B8790833.png)
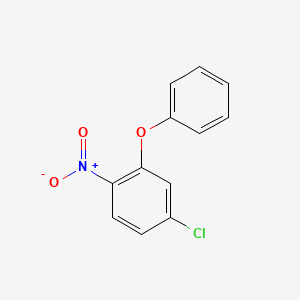
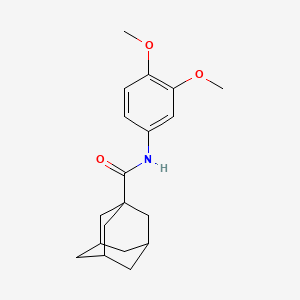
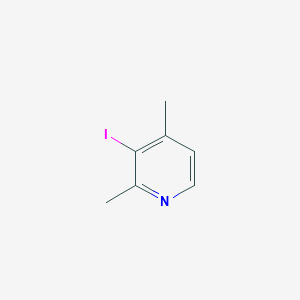
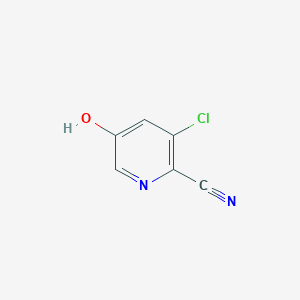
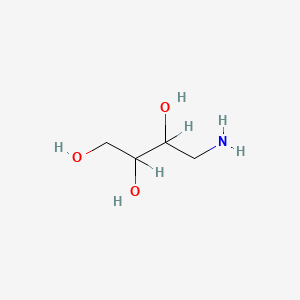
![(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B8790900.png)
